N,N-Dimethyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride: is an organic compound with the molecular formula C5H13ClN2O. It is a white crystalline powder that is soluble in water. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-(methylamino)acetamide hydrochloride is typically synthesized by reacting dimethylacetamide with methylamine. The reaction involves mixing the two reactants in a molar ratio under controlled temperature conditions. The product is then isolated through cooling and crystallization[2][2].
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization and drying[2][2].
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding amides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-(methylamino)acetamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in chemical research .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .
Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of drugs, particularly those targeting neurological and hormonal pathways. It is also used in the development of enzyme inhibitors and other therapeutic agents .
Industry: this compound is employed in the production of polymers, dyes, and other industrial chemicals. It acts as a solvent and a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the methylamino group.
N,N-Dimethyl-2-(methylamino)ethanol: Contains an additional hydroxyl group.
N,N-Dimethyl-2-(methylamino)propionamide: Has a different alkyl chain length.
Uniqueness: N,N-Dimethyl-2-(methylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in various synthetic pathways and its applications in multiple fields highlight its versatility .
Properties
IUPAC Name |
N,N-dimethyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-6-4-5(8)7(2)3;/h6H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSIIFYGBQLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603843 | |
Record name | N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65918-91-4 | |
Record name | N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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